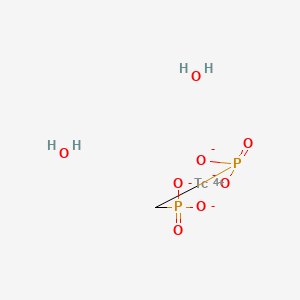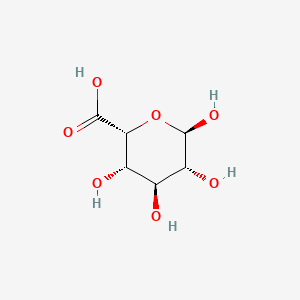
alpha-L-Idopyranosyluronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-L-iduronic acid is a significant uronic acid component found in glycosaminoglycans such as dermatan sulfate and heparan sulfate. It is a derivative of glucuronic acid, where the C6 carbon is oxidized to a carboxylic acid. This compound plays a crucial role in the structural integrity and function of various biological tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-L-iduronic acid can be synthesized from methyl 1,2,3,4-tetra-O-β-D-glucuronate through a two-step process involving Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane . The resulting methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate serves as a glycosyl donor for L-iduronidation when activated by bis(trifluoromethanesulfonic)imide .
Industrial Production Methods: Industrial production of alpha-L-iduronic acid is not extensively documented, but it generally involves similar synthetic routes as described above, optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Alpha-L-iduronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to different oxidation states.
Reduction: Reduction of the carboxylic acid group.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often employs halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Alpha-L-iduronic acid is extensively used in scientific research due to its involvement in the structure and function of glycosaminoglycans. Its applications include:
Chemistry: Used in the synthesis of complex carbohydrates and glycosaminoglycan derivatives.
Biology: Studied for its role in cellular processes and interactions with proteins.
Industry: Utilized in the production of pharmaceuticals and biochemical assays.
Mechanism of Action
Alpha-L-iduronic acid exerts its effects primarily through its incorporation into glycosaminoglycans, which are essential for the structural integrity of extracellular matrices. It interacts with various proteins and enzymes, influencing cellular signaling pathways and biochemical processes . The molecular targets include enzymes like alpha-L-iduronidase, which hydrolyzes the terminal alpha-L-iduronic acid residues in glycosaminoglycans .
Comparison with Similar Compounds
Glucuronic Acid: A closely related compound with a similar structure but differing in the oxidation state of the C6 carbon.
Iduronic Acid: The non-alpha form of iduronic acid, which also plays a role in glycosaminoglycans.
Uniqueness: Alpha-L-iduronic acid is unique due to its specific configuration and its critical role in the structure and function of glycosaminoglycans. Its ability to adopt multiple conformations, including chair and skew-boat forms, distinguishes it from other uronic acids .
Properties
CAS No. |
71031-08-8 |
|---|---|
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6+/m0/s1 |
InChI Key |
AEMOLEFTQBMNLQ-VCSGLWQLSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


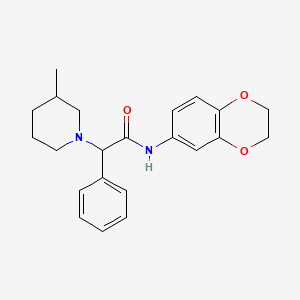
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(dipropylamino)ethyl]piperidine-4-carboxamide](/img/structure/B10764024.png)
![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)
![tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate](/img/structure/B10764039.png)
![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B10764046.png)
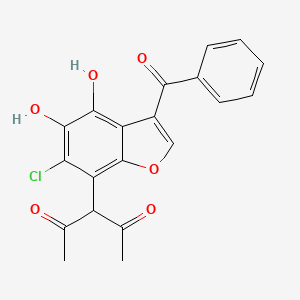
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B10764059.png)
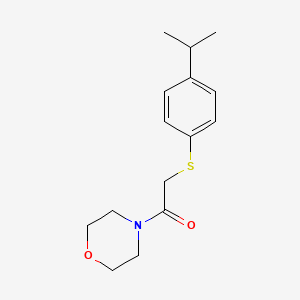
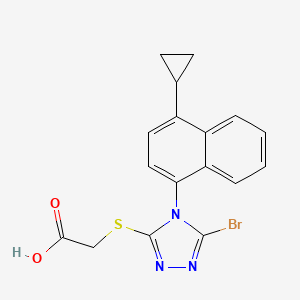
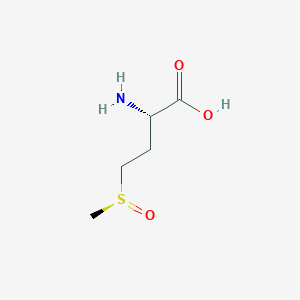
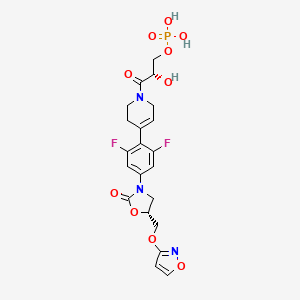
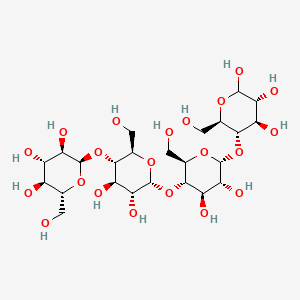
![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10764114.png)
